molecular formula C22H14F3N3O3 B303110 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide

1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide

Katalognummer B303110
Molekulargewicht: 425.4 g/mol
InChI-Schlüssel: HKECLJHGUAQGEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide, also known as compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isoindolinecarboxamides, which have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Wirkmechanismus

The mechanism of action of 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 is not fully understood, but it is believed to inhibit the activity of several enzymes and proteins that are involved in cancer cell proliferation and survival. Specifically, 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 has been reported to inhibit the activity of topoisomerase II, a key enzyme that is involved in DNA replication and repair. Additionally, it has been reported to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects
Compound 1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is believed to occur through the inhibition of topoisomerase II and cyclin-dependent kinases, which leads to DNA damage and cell cycle arrest. Additionally, 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 has been reported to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune responses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of cancer therapeutics. Additionally, it has been reported to exhibit anti-inflammatory and anti-viral properties, which could be useful in the development of treatments for other diseases. However, one limitation of using 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 in lab experiments is its relatively low solubility in water, which could make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1. One direction is to investigate its potential as a cancer therapeutic in vivo, using animal models. Additionally, it would be interesting to study the structure-activity relationship of 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 and its analogs to identify more potent and selective 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamides. Finally, it would be useful to investigate the potential of 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 in combination with other anti-cancer agents to enhance its therapeutic efficacy.

Synthesemethoden

The synthesis of 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 involves a multistep process that starts with the reaction of 3-pyridinemethanol with 2-(trifluoromethyl)benzaldehyde to form the corresponding benzylidene derivative. The benzylidene derivative is then reacted with phthalic anhydride to obtain the isoindolinecarboxylic acid intermediate. Finally, the carboxylic acid intermediate is reacted with 2-amino-N-(2-chloroethyl)benzamide to form 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1.

Wissenschaftliche Forschungsanwendungen

Compound 1 has been extensively studied for its potential therapeutic applications. Several studies have reported that 1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide 1 exhibits potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, it has been reported to exhibit anti-inflammatory and anti-viral properties.

Eigenschaften

Produktname

1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide

Molekularformel

C22H14F3N3O3

Molekulargewicht

425.4 g/mol

IUPAC-Name

1,3-dioxo-2-(pyridin-3-ylmethyl)-N-[2-(trifluoromethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C22H14F3N3O3/c23-22(24,25)17-5-1-2-6-18(17)27-19(29)14-7-8-15-16(10-14)21(31)28(20(15)30)12-13-4-3-9-26-11-13/h1-11H,12H2,(H,27,29)

InChI-Schlüssel

HKECLJHGUAQGEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Kanonische SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.